molecular formula C18H21NO4S B5139377 Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B5139377
M. Wt: 347.4 g/mol
InChI Key: GQWQEBAQOIIQTL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethylthiophene-3-carboxylate: Lacks the phenoxybutanoyl group.

    2-Phenoxybutanoyl chloride: Used as a reagent in the synthesis of the target compound.

    4,5-Dimethylthiophene-3-carboxylic acid: A precursor in the synthesis.

Uniqueness

Methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxybutanoyl group enhances its potential as a bioactive molecule and its utility in material science .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-14(23-13-9-7-6-8-10-13)16(20)19-17-15(18(21)22-4)11(2)12(3)24-17/h6-10,14H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQEBAQOIIQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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